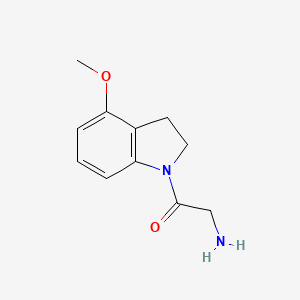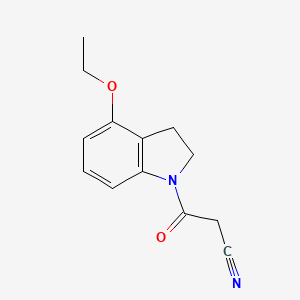![molecular formula C12H20ClNO2 B1477238 2-氯-1-(6-氧杂-2-氮杂螺[4.5]癸-2-基)丁-1-酮 CAS No. 2098123-28-3](/img/structure/B1477238.png)
2-氯-1-(6-氧杂-2-氮杂螺[4.5]癸-2-基)丁-1-酮
描述
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学结构
合成方法:2-氯-1-(6-氧杂-2-氮杂螺[4.5]癸-2-基)丁-1-酮等化合物的化学结构是许多生物活性产物中的核心,激发了这些螺胺的合成策略。此类化合物的合成方法多种多样,反映了它们在生物活性产物中的潜在应用 (Sinibaldi & Canet, 2008)。
晶体结构分析:对相关化合物晶体结构的研究,例如 2-氧代-3-苯基-1-氧杂螺[4.5]癸-3-烯-4-氯苯甲酸酯,提供了对其分子构型的见解,这对于了解它们的化学和生物学特性至关重要 (Wang et al., 2011)。
生物学和医学研究
抗菌和抗病毒特性:与 2-氯-1-(6-氧杂-2-氮杂螺[4.5]癸-2-基)丁-1-酮 结构相似的化合物已显示出抗菌活性。例如,与 1-氧杂-4-硫杂螺[4.5]癸-2-酮 相关的各种螺杂环吡鎓盐已显示出抗菌作用,突出了这些化合物在开发新的抗菌剂中的潜力 (Al-Ahmadi & El-zohry, 1995)。
抗冠状病毒活性:螺化合物,包括 1-硫杂-4-氮杂螺[4.5]癸-3-酮的衍生物,在抑制人类冠状病毒复制方面显示出有希望的结果。这突显了它们在抗病毒药物开发中的潜在作用,特别是在新出现的病毒威胁的背景下 (Apaydın et al., 2019)。
抗惊厥活性:N-(4-芳基哌嗪-1-基)-烷基-2-氮杂螺[4.5]癸-1,3-二酮的某些衍生物已被合成并评估其抗惊厥特性。发现这些化合物中环己烷环上的芳香区域的引入会影响它们的抗惊厥活性,证明了这些螺化合物的治疗潜力 (Obniska, Kamiński & Tatarczyńska, 2006)。
作用机制
Target of Action
Similar compounds have been found to interact with src homology 2 (sh2) domain-containing phosphatase 2 (shp2) which plays a role in receptor tyrosine kinases (rtk), neurofibromin-1 (nf-1), and kirsten rat sarcoma viral oncogene homolog (kras) mutation-driven cancers .
Mode of Action
Based on the targets mentioned above, it can be inferred that this compound might interfere with the function of shp2, thereby affecting the signaling pathways mediated by rtk, nf-1, and kras .
Biochemical Pathways
Given its potential interaction with shp2, it might influence the downstream effects of rtk, nf-1, and kras signaling pathways .
Result of Action
Based on its potential targets, it can be inferred that this compound might have an impact on cancer cells driven by rtk, nf-1, and kras mutations .
生化分析
Biochemical Properties
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the vanin-1 enzyme, which is crucial in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, which is relevant in the treatment of hepatocellular carcinoma . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an FGFR4 inhibitor suggests that it can modulate cell proliferation and differentiation pathways . Furthermore, its interaction with the vanin-1 enzyme indicates potential effects on oxidative stress and inflammatory responses within cells .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as vanin-1 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to downstream effects on metabolic pathways and cellular responses. Additionally, its role as an FGFR4 inhibitor involves binding to the receptor and blocking its signaling, which can affect cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained inhibition of target enzymes and receptors, resulting in cumulative effects on cellular processes . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of the compound could lead to excessive inhibition of target enzymes, resulting in metabolic imbalances and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of the vanin-1 enzyme can affect the metabolism of pantetheine, a key intermediate in coenzyme A biosynthesis . This interaction can lead to changes in metabolic pathways and influence cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to target organelles where it exerts its effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria could affect its interactions with enzymes and other biomolecules within these organelles . This localization is crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
2-chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-10(13)11(15)14-7-6-12(9-14)5-3-4-8-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFCPMSPJDHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(C1)CCCCO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1477160.png)
![2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477162.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477163.png)
![3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B1477164.png)
![3-(6-Chloropyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477165.png)
![Azetidin-3-yl(1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B1477166.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1477171.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477176.png)
![3-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477177.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)
